[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methoxyphenyl ethylamine with a pyrazole derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or dichloromethane are commonly used. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for therapeutic use.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to aromatic residues in proteins, while the pyrazole ring could interact with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [2-(3-methoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- [2-(3-methoxyphenyl)ethyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
The uniqueness of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups. The propyl group on the pyrazole ring may confer distinct steric and electronic properties, influencing its reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H23N3O/c1-3-11-19-15(8-10-18-19)13-17-9-7-14-5-4-6-16(12-14)20-2/h4-6,8,10,12,17H,3,7,9,11,13H2,1-2H3 |
InChI Key |
NGSRXVMMEYQFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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